(-)-Conduritol B
Overview
Description
Synthesis Analysis
The synthesis of (-)-Conduritol B has been approached through various strategies, demonstrating the versatility and creativity in organic synthesis. One notable method includes the stereoselective formal synthesis of (-)-Conduritol B utilizing a sulfinyl moiety for C-O bond formation and an α-chloro sulfide for C-C bond formation, highlighting the importance of sulfur intermediates as both nucleophilic and electrophilic partners in synthesis (Raghavan, Kumar Chiluveru, & Ganapathy Subramanian, 2016). Another method involves a common-intermediate strategy using beta-hydroxy cyclohexenylsilanes to synthesize conduritols B through F, demonstrating the efficiency of selective Peterson elimination reactions and Fleming-Tamao oxidations (Heo, Holson, & Roush, 2003).
Molecular Structure Analysis
The molecular structure of (-)-Conduritol B is characterized by its cyclohexane core with hydroxyl groups positioned at strategic locations around the ring. This arrangement is crucial for its reactivity and interaction with biological targets, as well as its ability to serve as a scaffold for further chemical modifications.
Chemical Reactions and Properties
(-)-Conduritol B undergoes various chemical reactions, exploiting its hydroxyl groups for functionalization and derivatization. Its reactivity has been leveraged in the synthesis of novel compounds, including glycoconjugates, through enzymatic galactosylation at the allylic site, showcasing its versatility in organic synthesis and its potential in medicinal chemistry applications (Yu et al., 1995).
Scientific Research Applications
Neurodegenerative Disease Research : Conduritol B epoxide, a derivative of (-)-Conduritol B, has been found to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function in a mouse model of amyotrophic lateral sclerosis (Henriques et al., 2017).
Enzyme Inhibition Studies : It serves as an active-site-directed inhibitor of various enzymes. For example, it inhibits yeast α-fructosidase, causing irreversible inactivation (Braun, 1976). Similarly, Conduritol B epoxide inactivates alpha-glucosidase from Monascus ruber (Yang et al., 1985).
Gaucher Disease Research : In a Gaucher mouse model, Conduritol B-expoxide administration reduced α-glucosidase activity significantly in the brain, liver, and spleen (Kanfer et al., 1975).
Insulin Release Modulation : Conduritol A and B affect the release of insulin from isolated pancreatic islets, showing both stimulatory and inhibitory effects in the presence of glucose (Billington et al., 1994).
Biochemical Modeling : Conduritol B epoxide reproduces the biochemical and clinical characteristics of Gaucher disease in mice, with effects reversible after 3-4 weeks (Stephens et al., 1978).
Synthesis of Cyclitols : The synthesis of conduritol B constitutes a part of the synthesis process for other complex cyclitols like (-)-cyclophellitol (Kornienko & d'Alarcao, 1999).
Glycosidase Inhibition : New enantiopure 2,3-diamino conduritols, including (-)-Conduritol B, are effective inhibitors of α- and β-glucosidase (Arcelli et al., 2001).
Chemical and Enzymatic Synthesis of Glycoconjugates : Enantioselective galactosylation of (-)-Conduritol B by α4-galactosyltransferase supports a binding model for modified acceptor substrates (Yu et al., 1995).
properties
IUPAC Name |
(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Conduritol B | |
CAS RN |
80338-90-5 | |
Record name | Conduritol B, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONDURITOL B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.